molecular formula C9H9ClN4O2 B4579679 4-CHLORO-1-ETHYL-N-(3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-1-ETHYL-N-(3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4579679
M. Wt: 240.64 g/mol
InChI Key: AHZVKGBWXXVUSI-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-N-(3-isoxazolyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-(3-isoxazolyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Chlorination: The pyrazole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

    Ethylation: The chlorinated pyrazole is subsequently ethylated using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

    Isoxazole Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-N-(3-isoxazolyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1-ethyl-N-(3-isoxazolyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and antimicrobial drugs.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.

    Material Science:

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(3-isoxazolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: The compound can modulate various signaling pathways, leading to changes in cellular functions. This can include pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide
  • 4-Chloro-1-ethyl-N-(1H-indol-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • 4-Chloro-1-ethyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1H-pyrazole-3-carboxamide

Comparison

Compared to similar compounds, 4-chloro-1-ethyl-N-(3-isoxazolyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the isoxazole moiety. This structural uniqueness contributes to its distinct biological activities and potential applications. For example, the presence of the isoxazole ring can enhance its binding affinity to certain biological targets, making it a more potent compound in certain applications.

Properties

IUPAC Name

4-chloro-2-ethyl-N-(1,2-oxazol-3-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-2-14-8(6(10)5-11-14)9(15)12-7-3-4-16-13-7/h3-5H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZVKGBWXXVUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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